2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Overview
Description
“2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid” is a compound with the IUPAC name 2-(2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid . It has a molecular weight of 285.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-14(8-15)5-4-10(19-9-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the retrieved information .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound plays a crucial role in the synthesis of novel classes of biologically active compounds. For instance, it has been used in the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tertbutyl isocyanide under mild conditions in ethanol, producing N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamideins and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives in good to excellent yields. This presents the first report for the intermolecular Ugi three-component reaction of gabapentin, highlighting the electron-donating groups' effect on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Development of Protective Group Strategies for Amino Acids
A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids is described. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, giving N-Boc-amino acids and their esters in good yields and purity without racemization. Boc-OASUD, being a solid and more stable, is a better alternative to di-tert-butyl dicarbonate due to its improved stability (Rao et al., 2017).
Exploration of Novel Spirocyclic Structures
Research also focuses on the synthesis of spirocyclic oxetanes, such as the transformation of 2-oxa-7-azaspiro[3.5]nonane. This includes converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the creation of [1,2-a] ring-fused benzimidazole. The X-ray crystal structure of the resultant new tetracyclic system demonstrates the versatility of this chemical structure in synthesizing complex molecules (Gurry et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonan-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)9-11(10-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHZBPBTVFUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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